molecular formula C6H9FO B2857161 2-Fluorocyclohex-2-en-1-ol CAS No. 2580209-43-2

2-Fluorocyclohex-2-en-1-ol

Cat. No.: B2857161
CAS No.: 2580209-43-2
M. Wt: 116.135
InChI Key: SACYSMUTAOHXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorocyclohex-2-en-1-ol: is an organic compound with the molecular formula C6H9FO It is a fluorinated derivative of cyclohexenol, characterized by the presence of a fluorine atom at the second position of the cyclohexene ring

Scientific Research Applications

2-Fluorocyclohex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclohex-2-en-1-ol typically involves the fluorination of cyclohexenol derivatives. One common method is the electrophilic fluorination of cyclohex-2-en-1-ol using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluorocyclohex-2-en-1-one.

    Reduction: Formation of 2-fluorocyclohexanol.

    Substitution: Formation of 2-azidocyclohex-2-en-1-ol or 2-cyanocyclohex-2-en-1-ol.

Mechanism of Action

The mechanism of action of 2-Fluorocyclohex-2-en-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chlorocyclohex-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-Bromocyclohex-2-en-1-ol:

Uniqueness

2-Fluorocyclohex-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interaction with other molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluorocyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACYSMUTAOHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(C1)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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